(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a compound known for its structural characteristics that can be used for the synthesis of several active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it might be involved in pathways related to cellular metabolism, signal transduction, or gene expression .
Result of Action
The effects would likely be dependent on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid”. For instance, extreme pH or temperature conditions might denature the compound or its targets, while other molecules might compete with the compound for its targets .
Preparation Methods
The synthesis of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid typically involves the reaction of maleic anhydride with primary amines. This reaction results in the formation of amino carboxylic acid derivatives. The synthetic route involves the reaction of the amine group with lactone carbonyl through acid catalysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enzyme inhibition capabilities.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid can be compared with other butenoic acid derivatives and maleimide structures. Similar compounds include:
Maleimide: Derived from maleic acid and imide functional groups, used in polymer chemistry.
Butenoic Acid Derivatives: Various derivatives with different substituents on the butenoic acid backbone. The uniqueness of this compound lies in its specific structural features and its potent enzyme inhibition properties, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYFMFTSJZRGG-FPLPWBNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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